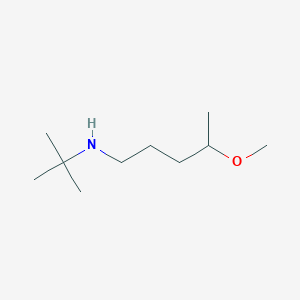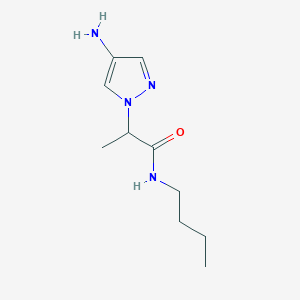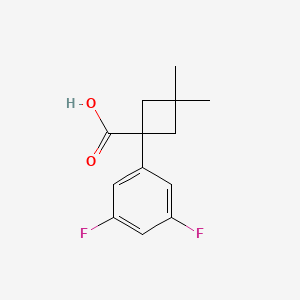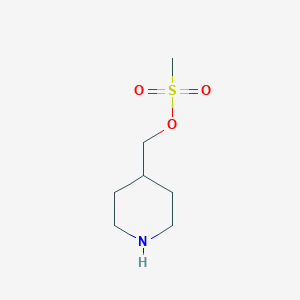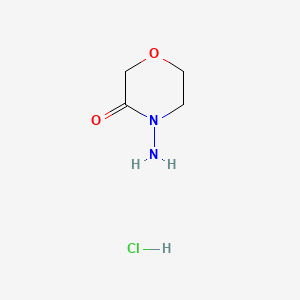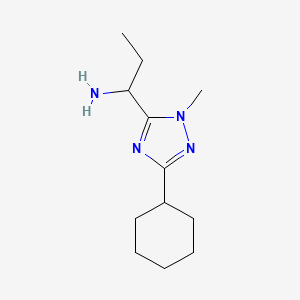![molecular formula C13H22BrNO3 B13491491 trans-[4-(2-Bromoacetyl)cyclohexyl]carbamic acid tert-butyl ester](/img/structure/B13491491.png)
trans-[4-(2-Bromoacetyl)cyclohexyl]carbamic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-tert-butyl N-[(1r,4r)-4-(2-bromoacetyl)cyclohexyl]carbamate, trans: is a chemical compound with the molecular formula C13H22BrNO3 and a molecular weight of 320.2227 g/mol . This compound is known for its unique structure, which includes a bromoacetyl group attached to a cyclohexyl ring, making it a valuable intermediate in various chemical syntheses.
Vorbereitungsmethoden
The synthesis of rac-tert-butyl N-[(1r,4r)-4-(2-bromoacetyl)cyclohexyl]carbamate, trans involves several steps. One common method includes the reaction of tert-butyl carbamate with a cyclohexyl derivative, followed by bromination to introduce the bromoacetyl group . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form alcohols or amines.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
rac-tert-butyl N-[(1r,4r)-4-(2-bromoacetyl)cyclohexyl]carbamate, trans has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of rac-tert-butyl N-[(1r,4r)-4-(2-bromoacetyl)cyclohexyl]carbamate, trans involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects. detailed studies on its exact molecular targets and pathways are still ongoing.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to rac-tert-butyl N-[(1r,4r)-4-(2-bromoacetyl)cyclohexyl]carbamate, trans include:
- tert-butyl N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate
- tert-butyl N-[(1R,2R,4R,5R)-5-aminobicyclo[2.2.2]octan-2-yl]carbamate
These compounds share structural similarities but differ in their functional groups and stereochemistry, which can lead to different chemical reactivities and biological activities
Eigenschaften
Molekularformel |
C13H22BrNO3 |
|---|---|
Molekulargewicht |
320.22 g/mol |
IUPAC-Name |
tert-butyl N-[4-(2-bromoacetyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C13H22BrNO3/c1-13(2,3)18-12(17)15-10-6-4-9(5-7-10)11(16)8-14/h9-10H,4-8H2,1-3H3,(H,15,17) |
InChI-Schlüssel |
MRDPNNNUBMTQSF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


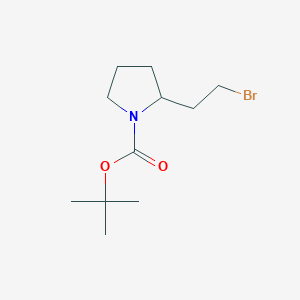


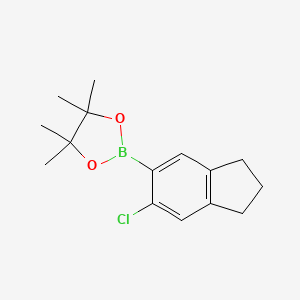
![5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylic acid](/img/structure/B13491424.png)
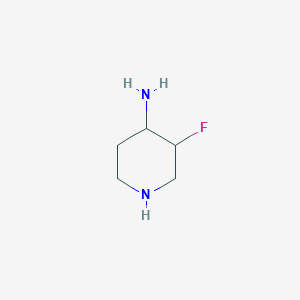
![{2-[(2-Methoxyethyl)(methyl)amino]ethyl}(methyl)amine](/img/structure/B13491431.png)
![2-Benzyl-4-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B13491435.png)
